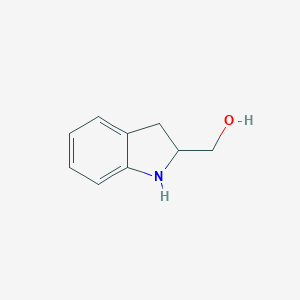

2,3-dihydro-1H-indol-2-ylmethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydro-1H-indol-2-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c11-6-8-5-7-3-1-2-4-9(7)10-8/h1-4,8,10-11H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRPOFAKYHPAXNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC2=CC=CC=C21)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40383304 | |

| Record name | 2,3-dihydro-1H-indol-2-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27640-31-9, 138969-57-0 | |

| Record name | 2,3-dihydro-1H-indol-2-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-1H-indol-2-ylmethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2,3-dihydro-1H-indol-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to the Spectral Data of 2,3-dihydro-1H-indol-2-ylmethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for the compound 2,3-dihydro-1H-indol-2-ylmethanol, a molecule of interest in medicinal chemistry and drug development. This document compiles and presents its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for its synthesis and spectral analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from the NMR, IR, and mass spectra of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.10 - 6.95 | m | - | 2H | Ar-H |

| 6.75 - 6.60 | m | - | 2H | Ar-H |

| 4.25 | m | - | 1H | CH-OH |

| 3.70 - 3.55 | m | - | 2H | CH₂-OH |

| 3.40 | br s | - | 1H | NH |

| 3.10 | dd | 15.5, 8.0 | 1H | CH₂ (Hₐ) |

| 2.80 | dd | 15.5, 5.0 | 1H | CH₂ (Hₑ) |

| 1.80 | t | 6.0 | 1H | OH |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 150.5 | C-7a |

| 128.0 | C-5 |

| 127.5 | C-4 |

| 124.8 | C-6 |

| 118.9 | C-3a |

| 109.5 | C-7 |

| 65.8 | CH₂-OH |

| 64.2 | C-2 |

| 37.5 | C-3 |

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 | Strong, Broad | O-H Stretch (Alcohol) |

| 3350 | Medium | N-H Stretch (Indoline) |

| 3050 | Medium | C-H Stretch (Aromatic) |

| 2920, 2850 | Medium | C-H Stretch (Aliphatic) |

| 1610, 1490 | Strong | C=C Stretch (Aromatic) |

| 1460 | Medium | C-H Bend (Aliphatic) |

| 1240 | Strong | C-N Stretch |

| 1040 | Strong | C-O Stretch (Primary Alcohol) |

Sample preparation: KBr pellet or thin film.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of this compound

| m/z | Relative Intensity (%) | Assignment |

| 149 | 60 | [M]⁺ (Molecular Ion) |

| 131 | 40 | [M - H₂O]⁺ |

| 118 | 100 | [M - CH₂OH]⁺ (Base Peak) |

| 91 | 30 | [C₇H₇]⁺ |

| 77 | 25 | [C₆H₅]⁺ |

Ionization Method: Electron Ionization (EI) at 70 eV.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the reduction of indole-2-carboxylic acid or its esters.

Materials and Reagents:

-

Ethyl indole-2-carboxylate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Distilled water

-

Sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexane

Procedure:

-

A solution of ethyl indole-2-carboxylate (1 equivalent) in anhydrous THF is added dropwise to a stirred suspension of lithium aluminum hydride (2-3 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4-6 hours.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water, while maintaining the temperature below 10 °C.

-

The resulting granular precipitate is filtered off and washed thoroughly with ethyl acetate.

-

The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Spectral Data Acquisition

NMR Spectroscopy:

-

Instrument: Bruker Avance 400 MHz spectrometer (or equivalent).

-

Solvent: Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

-

¹H NMR: Spectra are recorded at 400 MHz.

-

¹³C NMR: Spectra are recorded at 100 MHz.

IR Spectroscopy:

-

Instrument: PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent).

-

Sample Preparation: A small amount of the solid sample is ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a spectrum can be obtained from a thin film of the compound deposited on a salt plate (e.g., NaCl or KBr).

-

Data Collection: The spectrum is recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry:

-

Instrument: Agilent 7890B GC coupled to a 5977A MSD (or equivalent).

-

Ionization Mode: Electron Ionization (EI) at an ionization energy of 70 eV.

-

Sample Introduction: The sample is introduced via a gas chromatograph (GC) to ensure purity.

Logical Workflow for Compound Characterization

The following diagram illustrates the logical workflow from synthesis to the comprehensive spectral characterization of this compound.

The Emerging Therapeutic Potential of Indoline-2-Methanol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Published: December 30, 2025

Abstract

The indoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. While the broader class of indoline and indole derivatives has been extensively studied, the specific biological activities of indoline-2-methanol derivatives remain a relatively underexplored area. This technical guide provides a comprehensive overview of the current, albeit limited, state of research into the biological activities of indoline-2-methanol derivatives and their close analogs. This document summarizes key findings in the areas of anticancer and anti-inflammatory research, presents available quantitative data in structured tables, details relevant experimental protocols, and visualizes pertinent biological pathways and workflows. The information presented herein aims to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this chemical class.

Introduction

The indoline ring system, a saturated analog of indole, is a key pharmacophore found in a variety of natural products and synthetic molecules with significant therapeutic applications.[1] The structural rigidity and the presence of a hydrogen bond donor/acceptor nitrogen atom allow indoline derivatives to interact with a wide range of biological targets.[1] While extensive research has focused on the anticancer, antimicrobial, and anti-inflammatory properties of the broader indoline and indole families, specific investigations into derivatives of indoline-2-methanol are sparse. This guide consolidates the available data on indoline derivatives featuring a hydroxymethyl group at the 2-position and related structures to highlight their potential in drug discovery.

Anticancer Activity of N-Substituted Indoline Derivatives

Direct studies on the anticancer activity of indoline-2-methanol derivatives are limited. However, research on N-substituted indoline derivatives provides valuable insights into the potential of this scaffold. A study focused on the synthesis and cytotoxic effects of novel indoline derivatives identified a promising compound with significant anticancer activity.[2]

Quantitative Data

One particular derivative, N-(2-hydroxy-5-nitrophenyl(4'-methylphenyl)methyl)indoline, demonstrated notable cytotoxic effects against osteosarcoma cells.[2]

| Compound | Cell Line | IC50 (µM) | Biological Effect | Reference |

| N-(2-hydroxy-5-nitrophenyl(4'-methylphenyl)methyl)indoline | Osteosarcoma | ~74 | Apoptosis induction, Migration inhibition | [2] |

Mechanism of Action

The active indoline derivative was found to induce cell death via apoptosis and inhibit cell migration.[2] Further investigation into the mechanism suggested the involvement of calcium-dependent cell death pathways.[2]

Experimental Protocol: Cytotoxicity Assay

Cell Viability Assay (MTT Assay):

-

Cell Seeding: Osteosarcoma cells were seeded in 96-well plates at a suitable density and allowed to adhere overnight.

-

Compound Treatment: Cells were treated with various concentrations of the synthesized indoline derivatives for 48 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 4 hours to allow the formation of formazan crystals.

-

Solubilization: The formazan crystals were dissolved in a solubilization buffer (e.g., DMSO).

-

Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells, and the IC50 value was determined.

Anti-inflammatory and Antioxidant Activities of Indoline Derivatives with Alcohol Side Chains

A key study investigated the antioxidant and anti-inflammatory properties of a series of indoline derivatives, including those with alcohol side chains. These compounds demonstrated potent activity in cellular models of inflammation and oxidative stress.

Quantitative Data

Several indoline derivatives with alcohol side chains at the N-1 position exhibited significant protective effects against H2O2-induced cytotoxicity in RAW 264.7 macrophages and inhibited the production of inflammatory mediators.

| Compound Class | Assay | Concentration | Effect | Reference |

| Indoline derivatives with alcohol side chains | H2O2-induced cytotoxicity (RAW 264.7) | 10 pM - 1 nM | Protection against cell death | [3] |

| Indoline derivatives with alcohol side chains | LPS-induced NO production (RAW 264.7) | 10 pM - 1 nM | Inhibition of Nitric Oxide (NO) production | [3] |

| Indoline derivatives with alcohol side chains | LPS-induced TNF-α release (RAW 264.7) | 10 pM - 1 nM | Inhibition of Tumor Necrosis Factor-alpha (TNF-α) release | [3] |

| Indoline derivatives with alcohol side chains | LPS-induced IL-6 release (RAW 264.7) | 10 pM - 1 nM | Inhibition of Interleukin-6 (IL-6) release | [3] |

Signaling Pathway

The anti-inflammatory effects of these indoline derivatives are likely mediated through the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway, which is a key regulator of NO, TNF-α, and IL-6 production in response to lipopolysaccharide (LPS).

Experimental Protocol: Nitric Oxide (NO) Production Assay

Griess Assay:

-

Cell Culture: RAW 264.7 macrophages were cultured in 96-well plates.

-

Treatment: Cells were pre-treated with various concentrations of the indoline derivatives for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

-

Sample Collection: The cell culture supernatant was collected.

-

Griess Reagent: The supernatant was mixed with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubation: The mixture was incubated at room temperature for 10 minutes.

-

Absorbance Measurement: The absorbance was measured at 540 nm.

-

Quantification: The concentration of nitrite, a stable product of NO, was determined using a sodium nitrite standard curve.

Antimicrobial Activity of the Indoline Scaffold

While specific studies on the antimicrobial properties of indoline-2-methanol derivatives are lacking, the broader indoline scaffold has been investigated for its antibacterial potential. Indoline-containing compounds have shown activity against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and have also been explored as resistance-modifying agents.[4] This suggests that the indoline-2-methanol core could serve as a valuable starting point for the development of novel antimicrobial agents.

Conclusion and Future Directions

The available evidence, though limited, suggests that the indoline-2-methanol scaffold and its close analogs possess promising biological activities, particularly in the realms of anticancer and anti-inflammatory research. The potent antioxidant and anti-inflammatory effects observed for indoline derivatives with alcohol side chains highlight the potential of incorporating a hydroxyl group in this position.

Future research should focus on the systematic synthesis and biological evaluation of a library of indoline-2-methanol derivatives. Key areas for investigation include:

-

Anticancer Screening: Evaluating a range of derivatives against a panel of cancer cell lines to identify lead compounds and elucidate structure-activity relationships.

-

Anti-inflammatory Studies: In-depth investigation of the mechanisms underlying the observed anti-inflammatory effects, including the modulation of specific signaling pathways.

-

Antimicrobial Testing: Screening for activity against a broad spectrum of pathogenic bacteria and fungi.

A more focused research effort on this specific chemical class is warranted to unlock its full therapeutic potential.

References

- 1. Anti-inflammatory and antinociceptive activities of indole-imidazolidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biological screening for cytotoxic activity of N-substituted indolines and morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Indole and Indoline Scaffolds in Antimicrobials: Overview, Synthesis and Recent Advances in Antimicrobial Research - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2,3-dihydro-1H-indol-2-ylmethanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,3-dihydro-1H-indol-2-ylmethanol. Due to the limited availability of public quantitative solubility data for this specific molecule, this document focuses on providing a robust experimental framework for determining its solubility in a range of common organic solvents. Furthermore, it outlines the general principles governing the solubility of substituted indoles and presents a logical workflow for solubility assessment.

Introduction to this compound

This compound, also known as indoline-2-methanol, is a heterocyclic compound with a molecular formula of C9H11NO. Its structure features an indoline core with a hydroxymethyl group at the 2-position. The presence of both a polar hydroxyl group and a largely non-polar indoline ring system suggests a varied solubility profile in different organic solvents. Understanding the solubility of this compound is crucial for various applications in drug discovery and development, including synthesis, purification, formulation, and biological screening.

Predicted Solubility Profile

Based on the principle of "like dissolves like," a qualitative prediction of the solubility of this compound in various organic solvents can be made. The molecule possesses a hydrogen bond donor (hydroxyl group and N-H group) and acceptor (hydroxyl oxygen and nitrogen), which will influence its interaction with protic and aprotic solvents.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Polar Protic | Methanol (MeOH) | High | Capable of hydrogen bonding with the hydroxyl and amino groups of the solute. |

| Ethanol (EtOH) | High | Similar to methanol, it can act as both a hydrogen bond donor and acceptor. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | A strong hydrogen bond acceptor that can effectively solvate the polar groups of the molecule. |

| N,N-Dimethylformamide (DMF) | High | Another highly polar solvent capable of strong intermolecular interactions with the solute. | |

| Acetonitrile (ACN) | Moderate | Its polarity and ability to accept hydrogen bonds suggest good solubility. | |

| Non-Polar | Dichloromethane (DCM) | Moderate to Low | The non-polar indoline backbone should allow for some solubility in this solvent. |

| Toluene | Low | The aromatic nature of toluene can interact with the indole ring, but the significant polarity difference will likely limit solubility. | |

| Hexane | Very Low | As a non-polar aliphatic solvent, it is unlikely to effectively solvate the polar functional groups of the molecule. |

Experimental Protocols for Solubility Determination

Accurate determination of solubility requires experimental measurement. Several well-established methods can be employed. The choice of method often depends on the required throughput, accuracy, and the amount of compound available.[1][2][3]

The shake-flask method is considered the "gold standard" for thermodynamic solubility measurement due to its reliability.[2]

Protocol:

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution. This is commonly achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter.

-

Analysis of Saturated Solution: Quantify the concentration of the dissolved compound in the supernatant. High-Performance Liquid Chromatography (HPLC) is a common and accurate analytical technique for this purpose.[1][2] Other methods like UV-spectrometry or NMR can also be used.[1]

-

Data Analysis: The determined concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

For earlier stages of drug discovery, higher throughput methods are often employed to screen a larger number of compounds or solvent conditions.[3]

-

Kinetic Solubility Measurement: This method typically involves dissolving the compound in a solvent like DMSO and then adding this solution to an aqueous buffer.[4] The concentration at which precipitation occurs is measured, often by turbidimetry or nephelometry.[3][5] While faster, this method may overestimate the thermodynamic solubility.[3]

-

Equilibrium 96-Well Microtiter Plate Method: This is a miniaturized version of the shake-flask method.[2] The compound is typically added to the wells of a 96-well plate, followed by the solvent. The plate is sealed and agitated to reach equilibrium. After centrifugation of the plate, an aliquot of the supernatant is analyzed.

Visualizing Experimental and Logical Workflows

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: A flowchart illustrating the key steps in the experimental determination of solubility.

The following diagram illustrates the general principle of "like dissolves like" and how the structural features of this compound are expected to influence its solubility in different types of solvents.

Caption: Logical relationship between solute polarity and solvent type for solubility.

Conclusion

References

Navigating the Crystalline Landscape of 2,3-Dihydro-1H-indol-2-ylmethanol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydro-1H-indol-2-ylmethanol scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Understanding the precise three-dimensional arrangement of atoms within these molecules through single-crystal X-ray diffraction is paramount for rational drug design, structure-activity relationship (SAR) studies, and the development of novel therapeutics. This technical guide provides an in-depth overview of the synthesis, crystallization, and structural analysis of this compound derivatives.

Despite a comprehensive search of scientific literature, specific crystallographic data for derivatives of this compound remains elusive in publicly accessible databases. The following sections, therefore, present a generalized framework based on established methodologies for related indole derivatives. This guide is intended to serve as a blueprint for researchers working on the synthesis and structural elucidation of novel compounds within this class.

I. Synthetic Pathways to this compound Derivatives

The synthesis of this compound derivatives typically commences with the parent indole or a suitably substituted precursor. A common and effective strategy involves the reduction of an indole-2-carboxylate ester, followed by protection of the indole nitrogen to allow for further functionalization.

A representative synthetic pathway is illustrated in the diagram below. This multi-step process generally involves:

-

Esterification of indole-2-carboxylic acid.

-

Reduction of the ester to the corresponding alcohol.

-

Protection of the indole nitrogen, for example, through N-acylation or N-alkylation.

-

Derivatization at other positions of the indole ring or the hydroxyl group, if required.

Caption: General synthetic scheme for this compound derivatives.

II. Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis and crystallization of the target compounds. Below are generalized protocols for key experimental steps.

A. General Procedure for the Synthesis of (1-Acetyl-2,3-dihydro-1H-indol-2-yl)methanol

This procedure outlines a typical synthesis starting from (1H-indol-2-yl)methanol.

-

Dissolution: (1H-indol-2-yl)methanol is dissolved in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: A non-nucleophilic base, for instance, triethylamine (TEA) or diisopropylethylamine (DIPEA), is added to the solution to act as an acid scavenger.

-

Acylation: The solution is cooled in an ice bath, and acetyl chloride or acetic anhydride is added dropwise with stirring.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is washed sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

B. Protocol for Single Crystal Growth

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. Several crystallization techniques can be employed:

-

Slow Evaporation: The purified compound is dissolved in a suitable solvent or a mixture of solvents to near saturation. The solution is then left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over several days to weeks.

-

Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small open vial. This vial is then placed inside a larger sealed container that contains a less volatile solvent in which the compound is poorly soluble. The vapor of the more volatile solvent slowly diffuses into the less volatile one, leading to gradual supersaturation and crystal growth.

-

Cooling: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled to room temperature or below.

III. Crystal Structure Analysis: A Template for Data Presentation

While specific data is not available, the following tables illustrate how the crystallographic information for a hypothetical derivative, "(1-Acetyl-2,3-dihydro-1H-indol-2-yl)methanol," would be presented.

Table 1: Crystal Data and Structure Refinement.

| Parameter | (1-Acetyl-2,3-dihydro-1H-indol-2-yl)methanol |

|---|---|

| Empirical formula | C₁₁H₁₃NO₂ |

| Formula weight | 191.23 |

| Temperature (K) | 293(2) |

| Wavelength (Å) | 0.71073 |

| Crystal system | e.g., Monoclinic |

| Space group | e.g., P2₁/c |

| Unit cell dimensions | |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Density (calculated) (Mg/m³) | Value |

| Absorption coefficient (mm⁻¹) | Value |

| F(000) | Value |

| Crystal size (mm³) | Value |

| θ range for data collection (°) | Value |

| Reflections collected | Value |

| Independent reflections | Value [R(int) = Value] |

| Completeness to θ = 25.242° (%) | Value |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | Value / Value / Value |

| Goodness-of-fit on F² | Value |

| Final R indices [I > 2σ(I)] | R₁ = Value, wR₂ = Value |

| R indices (all data) | R₁ = Value, wR₂ = Value |

| Largest diff. peak and hole (e.Å⁻³) | Value and Value |

Table 2: Selected Bond Lengths (Å) and Angles (°).

| Bond | Length (Å) | Angle | Degrees (°) |

|---|---|---|---|

| N(1)-C(1) | Value | C(1)-N(1)-C(8) | Value |

| N(1)-C(8) | Value | C(9)-N(1)-C(1) | Value |

| C(9)-O(2) | Value | C(9)-N(1)-C(8) | Value |

| C(1)-C(2) | Value | N(1)-C(1)-C(2) | Value |

| C(2)-O(1) | Value | O(1)-C(2)-C(1) | Value |

| ... | ... | ... | ... |

IV. Experimental Workflow Visualization

The process from chemical synthesis to the final determination of the crystal structure can be visualized as a logical workflow.

Caption: Workflow for the determination of crystal structures.

V. Conclusion and Future Outlook

The structural elucidation of this compound derivatives is a critical step in the advancement of drug discovery programs targeting various diseases. While this guide provides a foundational understanding of the synthetic and crystallographic methodologies, the absence of published crystal structures for this specific class of compounds highlights a significant knowledge gap.

Researchers are encouraged to pursue the synthesis and crystallization of novel derivatives and to deposit their findings in public databases such as the Cambridge Structural Database (CSD). Such contributions will be invaluable to the scientific community, enabling more sophisticated molecular modeling, SAR analysis, and the rational design of next-generation therapeutics based on the this compound core.

Conformational Analysis of 2,3-Dihydro-1H-indol-2-ylmethanol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the conformational analysis of 2,3-dihydro-1H-indol-2-ylmethanol derivatives, a scaffold of significant interest in medicinal chemistry. Understanding the three-dimensional structure and conformational preferences of these molecules is paramount for designing ligands with optimal target engagement and pharmacological profiles. This document outlines the key experimental and computational methodologies employed in this analysis, presents available quantitative data, and offers detailed protocols for core experiments.

Introduction to Conformational Analysis

The biological activity of a molecule is intrinsically linked to its three-dimensional conformation. For semi-rigid structures like this compound derivatives, which possess rotatable bonds and a non-planar five-membered ring, a multitude of low-energy conformations can exist in equilibrium. The pyrrolidine ring of the 2,3-dihydro-1H-indole (indoline) core can adopt various puckered conformations, often described as envelope or twist forms. Furthermore, rotation around the C2-C(methanol) single bond introduces additional conformational isomers (rotamers). Identifying the predominant conformers and the energetic barriers between them is crucial for understanding structure-activity relationships (SAR).

The primary techniques for elucidating the conformational landscape of these derivatives are Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray crystallography, and computational modeling.

Data Presentation: Structural and Conformational Parameters

Quantitative data from crystallographic and spectroscopic studies are essential for defining the conformational space of this compound derivatives. Due to the limited availability of comprehensive conformational studies on the specific parent scaffold, the following tables include data from closely related 2,3-dihydro-1H-indole derivatives to provide a foundational understanding.

Table 1: Crystallographic Data for 2,3-Dihydro-1H-indole Derivatives

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

| (E)-2,3-dihydro-2-(4-cyanophenylacylidene)-1,3,3-trimethyl-1H-indole | C₂₀H₁₈N₂O | Monoclinic | P2₁/c | 9.882(3) | 15.614(4) | 11.181(3) | 106.691(4) | [1][2] |

| (E)-2,3-dihydro-2-(4-chlorophenylacylidene)-1,3,3-trimethyl-1H-indole | C₁₉H₁₈ClNO | Monoclinic | P2₁/n | 14.6722(19) | 7.2597(9) | 16.304(2) | 111.249(2) | [1][2] |

| 3-Hydroxy-3-(2-oxo-2,3-dihydro-1H-indol-3-yl)-2,3-dihydro-1H-indol-2-one | C₁₆H₁₂N₂O₃ | - | - | - | - | - | - | [3] |

Note: The conformation of (E)-2,3-dihydro-2-(R-phenylacylidene)-1,3,3-trimethyl-1H-indole derivatives in the solid state is stabilized by weak intra- and intermolecular C–H···O type hydrogen bonds.[1][2]

Table 2: Representative ¹H NMR Coupling Constants for Conformational Analysis of Dihydropyrrole Rings

| Coupling | Typical Value (Hz) for cis Protons | Typical Value (Hz) for trans Protons | Dihedral Angle Relationship | Ref. |

| ³J(H2, H3a) | 6-12 | 0-3 | Karplus Equation | [4] |

| ³J(H2, H3b) | 6-12 | 0-3 | Karplus Equation | [4] |

| ²J(H3a, H3b) | -12 to -14 | -12 to -14 | Geminal Coupling | [5] |

Note: The exact values of coupling constants are highly dependent on the specific substitution pattern and the puckering of the five-membered ring. The Karplus equation relates the vicinal coupling constant to the dihedral angle between the coupled protons.

Experimental Protocols

NMR Spectroscopy for Conformational Analysis

NMR spectroscopy, particularly 1D and 2D Nuclear Overhauser Effect (NOE) experiments (NOESY and ROESY), is a powerful tool for elucidating the solution-state conformation of molecules.

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified this compound derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Filter the solution into a high-quality 5 mm NMR tube.

-

For small molecules, it is crucial to remove dissolved oxygen, which can quench the NOE effect. This is achieved by the freeze-pump-thaw method: freeze the sample in liquid nitrogen, evacuate the headspace, and then thaw. Repeat this cycle 3-4 times.[6]

-

-

Instrument Setup:

-

Acquire a standard 1D ¹H NMR spectrum to determine the spectral window and appropriate pulse widths.

-

Use a spectrometer with a gradient-equipped probe.

-

Tune and match the probe for the ¹H frequency.

-

-

NOESY/ROESY Parameter Selection:

-

Experiment Type: For small molecules (MW < 600), a NOESY experiment is typically suitable. For medium-sized molecules (MW ~700-1500), where the NOE can be close to zero, a ROESY experiment is preferred as the ROE is always positive.[1][6][7]

-

Mixing Time (d8 in Bruker pulse programs): This is the most critical parameter.[1]

-

For small molecules in NOESY, start with a mixing time of 0.5-1.0 seconds to maximize the NOE.[1] For quantitative distance measurements, shorter mixing times (e.g., a series from 50 ms to 800 ms to build an NOE build-up curve) are necessary to ensure the linear approximation is valid and to avoid spin diffusion.[1][6]

-

For ROESY, a typical mixing time is around 200 ms.[8]

-

-

Acquisition Parameters:

-

Set the number of scans (ns) to a multiple of 8.

-

Adjust the number of increments in the indirect dimension (TD in F1) to achieve the desired resolution.

-

-

-

Data Processing and Analysis:

-

Process the 2D data with appropriate window functions (e.g., sine-bell).

-

Phase the spectrum carefully. In a phase-sensitive NOESY spectrum of a small molecule, cross-peaks will have the opposite phase to the diagonal peaks. In a ROESY spectrum, cross-peaks have the same phase as the diagonal.

-

Integrate the cross-peaks. The volume of a cross-peak is inversely proportional to the sixth power of the distance between the two protons (I ∝ 1/r⁶).[4] By calibrating against a known distance (e.g., a geminal proton pair), internuclear distances can be estimated.

-

Single-Crystal X-ray Crystallography

X-ray crystallography provides the most definitive picture of the molecule's conformation in the solid state.

-

Crystal Growth:

-

Grow single crystals of the this compound derivative. This is often the most challenging step. Common methods include:

-

Slow evaporation of a solution of the compound in a suitable solvent or solvent mixture.

-

Vapor diffusion of a non-solvent into a solution of the compound.

-

Slow cooling of a saturated solution.

-

-

-

Data Collection:

-

Mount a suitable single crystal on a goniometer head.

-

Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion.

-

Use a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

-

Collect a series of diffraction images by rotating the crystal through a range of angles.

-

-

Structure Solution and Refinement:

-

Integrate the diffraction spots to obtain their intensities.

-

Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map.

-

Build an initial model of the molecule into the electron density map.

-

Refine the atomic positions and displacement parameters against the experimental data using least-squares methods.

-

Locate and refine hydrogen atoms.

-

The final refined structure provides precise bond lengths, bond angles, and torsion (dihedral) angles that define the molecule's conformation.

-

Visualization of Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key workflows and concepts in the conformational analysis of this compound derivatives.

Caption: Workflow for the conformational analysis of this compound derivatives.

Caption: Correlation of NMR data with the molecular conformation of the derivatives.

Conclusion

The conformational analysis of this compound derivatives is a multifaceted process that relies on the synergistic application of NMR spectroscopy, X-ray crystallography, and computational methods. While comprehensive data on the parent scaffold remains to be fully elucidated in the literature, the methodologies and data from related indole derivatives provide a robust framework for investigation. The detailed protocols and conceptual workflows presented in this guide are intended to equip researchers in drug discovery and medicinal chemistry with the foundational knowledge to thoroughly characterize the conformational landscape of this important class of molecules, ultimately enabling the rational design of novel therapeutics.

References

- 1. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. NOESY and EXSY [chem.ch.huji.ac.il]

- 5. Crystal structure of N-(1H-indol-2-ylmethylidene)-4-methoxyaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 6. umymfor.fcen.uba.ar [umymfor.fcen.uba.ar]

- 7. UCSD SSPPS NMR Facility: NOESY and ROESY [sopnmr.blogspot.com]

- 8. nmr.chem.indiana.edu [nmr.chem.indiana.edu]

A Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of (S)-2,3-dihydro-1H-indol-2-ylmethanol

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for (S)-2,3-dihydro-1H-indol-2-ylmethanol. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. It includes representative spectral data, detailed experimental protocols for data acquisition, and logical workflows for spectral analysis.

Introduction

(S)-2,3-dihydro-1H-indol-2-ylmethanol, also known as (S)-indolin-2-ylmethanol, is a heterocyclic compound of interest in medicinal chemistry due to the prevalence of the indoline scaffold in various biologically active molecules. The precise structural elucidation of such compounds is critical, and NMR spectroscopy is the most powerful technique for this purpose. This guide presents an in-depth analysis of its ¹H and ¹³C NMR spectra.

Molecular Structure

The structure of (S)-2,3-dihydro-1H-indol-2-ylmethanol is depicted below, with atom numbering for NMR signal assignment.

¹H NMR Spectral Data

The following table summarizes the representative ¹H NMR spectral data for (S)-2,3-dihydro-1H-indol-2-ylmethanol. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). The data is compiled by analogy with structurally similar indoline derivatives.

| Proton Assignment | Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) |

| H4, H5, H6, H7 | 6.6 - 7.2 | m | - |

| NH | 3.5 - 4.5 (broad) | br s | - |

| H2 | ~4.0 - 4.2 | m | - |

| CH₂OH | ~3.6 - 3.8 | m | - |

| H3a, H3b | ~2.8 - 3.2 | m | - |

| OH | Variable (broad) | br s | - |

¹³C NMR Spectral Data

The table below presents the representative ¹³C NMR spectral data for (S)-2,3-dihydro-1H-indol-2-ylmethanol. Chemical shifts (δ) are reported in ppm relative to TMS.

| Carbon Assignment | Chemical Shift (δ) (ppm) |

| C7a | ~150 |

| C3a | ~130 |

| C4, C5, C6, C7 | 110 - 128 |

| CH₂OH | ~65 |

| C2 | ~60 |

| C3 | ~35 |

Experimental Protocols

The following are detailed methodologies for the acquisition of ¹H and ¹³C NMR spectra of (S)-2,3-dihydro-1H-indol-2-ylmethanol.

5.1. Sample Preparation

-

Weigh approximately 5-10 mg of (S)-2,3-dihydro-1H-indol-2-ylmethanol.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

-

Transfer the solution into a standard 5 mm NMR tube.

5.2. ¹H NMR Data Acquisition [1]

-

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Solvent: CDCl₃ or DMSO-d₆.

-

Temperature: 298 K.

-

Spectral Width: 10-15 ppm.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

5.3. ¹³C NMR Data Acquisition [1]

-

Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.

-

Pulse Program: Proton-decoupled single-pulse experiment with Nuclear Overhauser Effect (NOE) (e.g., 'zgpg30').[1]

-

Solvent: CDCl₃ or DMSO-d₆.

-

Temperature: 298 K.

-

Spectral Width: ~240 ppm (centered around 100-120 ppm).[1]

-

Number of Scans: 1024 or more, depending on the sample concentration.

-

Relaxation Delay: 2 seconds.

NMR Analysis Workflow

The logical workflow for the structural elucidation of (S)-2,3-dihydro-1H-indol-2-ylmethanol using NMR spectroscopy is outlined below.

This workflow begins with sample preparation, followed by the acquisition of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra. The raw data is then processed, and the resulting spectra are analyzed to assign signals and ultimately confirm the molecular structure. Two-dimensional NMR experiments such as COSY, HSQC, and HMBC are invaluable for unambiguous assignments by establishing proton-proton and proton-carbon correlations.

Conclusion

This technical guide provides essential ¹H and ¹³C NMR spectral information and standardized protocols for the analysis of (S)-2,3-dihydro-1H-indol-2-ylmethanol. The data and methodologies presented herein are intended to serve as a valuable resource for scientists engaged in the synthesis, characterization, and application of this and related indoline compounds. Adherence to these protocols will facilitate accurate and reproducible structural determination, a cornerstone of modern chemical and pharmaceutical research.

References

Methodological & Application

Enantioselective Synthesis of 2,3-dihydro-1H-indol-2-ylmethanol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral 2,3-dihydro-1H-indol-2-ylmethanol and its derivatives are valuable building blocks in medicinal chemistry and drug discovery, serving as key intermediates in the synthesis of a variety of biologically active compounds. The stereochemistry of these molecules is often crucial for their pharmacological activity, making their enantioselective synthesis a topic of significant interest. This document provides detailed application notes and protocols for the enantioselective synthesis of this compound, focusing on a robust two-step methodology involving an initial asymmetric reduction of indole-2-carboxaldehyde followed by a diastereoselective reduction of the indole nucleus.

Overview of the Synthetic Strategy

The enantioselective synthesis of this compound is effectively achieved through a two-step process. The first step establishes the crucial stereocenter at the C2 position via a highly enantioselective asymmetric transfer hydrogenation of commercially available indole-2-carboxaldehyde. This reaction is catalyzed by a chiral ruthenium complex, affording the corresponding chiral indol-2-ylmethanol with high enantiomeric excess. The second step involves the diastereoselective reduction of the indole ring of the chiral alcohol to yield the target this compound. This reduction is typically achieved using a dissolving metal reduction, which has been shown to proceed with high diastereoselectivity, preserving the stereochemical integrity of the C2 position.

Diagram of the Overall Synthetic Workflow

Caption: Two-step enantioselective synthesis of (S)-2,3-dihydro-1H-indol-2-ylmethanol.

Data Presentation

The following table summarizes the quantitative data for the key steps in the enantioselective synthesis of this compound.

| Step | Reaction | Catalyst/Reagent | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Enantiomeric Excess (e.e.) (%) | Diastereomeric Ratio (d.r.) |

| 1 | Asymmetric Transfer Hydrogenation | [RuCl(p-cymene)]₂/(S,S)-Ts-DPEN | 1 | HCOOH/Et₃N (5:2) | 28 | 24 | 95 | 97 | N/A |

| 2 | Diastereoselective Reduction | Na/liq. NH₃ | N/A | EtOH/THF | -78 | 2 | 85 | N/A | >95:5 |

Experimental Protocols

Step 1: Enantioselective Synthesis of (S)-1H-indol-2-ylmethanol

This protocol details the asymmetric transfer hydrogenation of indole-2-carboxaldehyde to produce (S)-1H-indol-2-ylmethanol.

Materials:

-

Indole-2-carboxaldehyde

-

[RuCl(p-cymene)]₂

-

(S,S)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-Ts-DPEN)

-

Formic acid (HCOOH)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve [RuCl(p-cymene)]₂ (1 mol%) and (S,S)-Ts-DPEN (2.2 mol%) in anhydrous dichloromethane (5 mL).

-

Stir the mixture at room temperature for 30 minutes to form the catalyst complex.

-

Prepare a 5:2 azeotropic mixture of formic acid and triethylamine.

-

In a separate flask, dissolve indole-2-carboxaldehyde (1.0 eq) in the HCOOH/Et₃N mixture.

-

Add the substrate solution to the pre-formed catalyst solution.

-

Stir the reaction mixture at 28 °C for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/hexanes gradient) to afford (S)-1H-indol-2-ylmethanol as a white solid.

-

Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Logical Diagram for Catalyst Activation and Reaction

Caption: Formation of the active catalyst and its role in the asymmetric transfer hydrogenation.

Step 2: Diastereoselective Reduction of (S)-1H-indol-2-ylmethanol

This protocol describes the reduction of the chiral indol-2-ylmethanol to the desired this compound.

Materials:

-

(S)-1H-indol-2-ylmethanol (from Step 1)

-

Sodium metal (Na)

-

Liquid ammonia (liq. NH₃)

-

Ethanol (EtOH), absolute

-

Tetrahydrofuran (THF), anhydrous

-

Ammonium chloride (NH₄Cl), saturated aqueous solution

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Set up a three-necked flask equipped with a dry ice-acetone condenser and an inlet for ammonia gas.

-

Cool the flask to -78 °C in a dry ice-acetone bath.

-

Condense ammonia gas into the flask.

-

In a separate flask, dissolve (S)-1H-indol-2-ylmethanol (1.0 eq) in a mixture of anhydrous THF and absolute ethanol.

-

Slowly add the solution of the starting material to the liquid ammonia at -78 °C.

-

To this solution, add small pieces of sodium metal (5.0 eq) portion-wise, maintaining the temperature at -78 °C. The solution should turn a deep blue color, which should persist.

-

Stir the reaction mixture at -78 °C for 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution until the blue color disappears.

-

Allow the ammonia to evaporate overnight in a well-ventilated fume hood.

-

Add water to the residue and extract with diethyl ether (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/hexanes gradient) to yield (S)-2,3-dihydro-1H-indol-2-ylmethanol.

-

Determine the diastereomeric ratio by ¹H NMR spectroscopy.

Signaling Pathway of the Birch-type Reduction

Caption: Simplified mechanism of the dissolving metal reduction of the indole ring.

Conclusion

The described two-step synthetic route provides a reliable and efficient method for the enantioselective synthesis of this compound. The key to this strategy is the highly enantioselective initial reduction of the prochiral aldehyde, followed by a diastereoselective reduction of the indole moiety. This approach offers access to enantiomerically enriched indoline scaffolds that are of significant importance in the development of new therapeutic agents. The detailed protocols provided herein should serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery.

Application Note: A Detailed Protocol for the Synthesis of 2,3-Dihydro-1H-indol-2-ylmethanol from Indole-2-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,3-Dihydro-1H-indol-2-ylmethanol, also known as indoline-2-methanol, is a valuable heterocyclic building block in medicinal chemistry. The indoline scaffold is a core structure in numerous natural products and biologically active compounds, exhibiting a wide range of pharmacological properties.[1][2] This document provides a detailed protocol for a two-step synthesis of this compound starting from a commercially available indole-2-carboxylate, such as ethyl indole-2-carboxylate.

Synthetic Strategy

The conversion of an indole-2-carboxylate to this compound requires the reduction of both the indole ring's C2=C3 double bond and the ester functional group. A direct, single-step conversion is challenging due to the differing reactivity of these groups and the potential for side reactions. Therefore, a two-step synthetic pathway is employed:

-

Step 1: Selective Reduction of the Indole Ring. The indole-2-carboxylate is first selectively reduced to the corresponding 2,3-dihydro-1H-indole-2-carboxylate (indoline-2-carboxylate). This transformation targets the pyrrole ring while preserving the ester group.

-

Step 2: Reduction of the Ester Group. The resulting indoline-2-carboxylate is then reduced to the target primary alcohol, this compound, using a suitable reducing agent.

Caption: Overall two-step synthetic workflow.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2,3-dihydro-1H-indole-2-carboxylate

The selective reduction of the indole ring in the presence of an ester is a critical step. Several methods have been reported for the reduction of indole-2-carboxylic acids or their esters to the corresponding indoline derivatives. The choice of method can depend on the specific substrate and available laboratory equipment.

This method, adapted from a patented procedure, utilizes an alkali metal in liquid ammonia and is highly efficient for reducing indole-2-carboxylic acids and their esters.[3]

Reagents and Materials:

-

Ethyl indole-2-carboxylate

-

Lithium (Li) or Sodium (Na) metal

-

Liquid Ammonia (NH₃)

-

Tetrahydrofuran (THF), anhydrous

-

Ethanol (EtOH)

-

Water (H₂O)

-

Three-neck round-bottom flask

-

Dry ice/acetone condenser

-

Mechanical stirrer

Procedure:

-

Set up a three-neck flask equipped with a mechanical stirrer and a dry ice condenser under an inert atmosphere (e.g., Argon or Nitrogen).

-

Cool the flask to -78 °C and condense approximately 500 mL of ammonia.

-

To the liquid ammonia, cautiously add small pieces of lithium metal (0.72 mole equivalent) and stir the mixture at -30 to -35 °C for 15 minutes until a persistent blue solution is formed.[3]

-

Dissolve ethyl indole-2-carboxylate (1 mole equivalent) in anhydrous THF (approx. 450 mL per 100 g of starting material).[3]

-

Add the solution of the starting material to the lithium-ammonia solution at a rate that controls any foaming.

-

Stir the reaction mixture at -30 to -35 °C for 30 minutes. The persistence of the blue color indicates the presence of excess reducing agent.[3]

-

Quench the reaction by the careful, dropwise addition of ethanol until the blue color disappears.[3]

-

Allow the ammonia to evaporate gently. This can be facilitated by removing the cooling bath and allowing the flask to warm to room temperature in a well-ventilated fume hood.

-

Add 500 mL of water to the residue to dissolve the solids.[3]

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ethyl 2,3-dihydro-1H-indole-2-carboxylate.

-

Purify the crude product by column chromatography on silica gel if necessary.

Catalytic hydrogenation is another common method for the reduction of indoles. However, chemoselectivity can be an issue, and in some substituted indoles, the benzene ring may be reduced in preference to the pyrrole ring.[4]

Reagents and Materials:

-

Ethyl indole-2-carboxylate

-

Platinum catalyst (e.g., PtO₂) or Palladium on Carbon (Pd/C)[5]

-

Glacial Acetic Acid or Ethanol

-

Parr hydrogenation apparatus or similar

-

Hydrogen gas (H₂)

Procedure:

-

Dissolve the ethyl indole-2-carboxylate (1 mole equivalent) in a suitable solvent such as glacial acetic acid or ethanol in a hydrogenation bottle.[5]

-

Add the catalyst (e.g., 0.20 g of Platinum catalyst for 0.109 mole of substrate).[5]

-

Place the bottle in a Parr low-pressure hydrogenation apparatus and flush the system several times with hydrogen gas.

-

Pressurize the system with hydrogen (e.g., 30 p.s.i.) and shake the mixture until hydrogen uptake ceases.[5]

-

After the reaction is complete, carefully vent the system and filter the reaction mixture to remove the catalyst.

-

If acetic acid was used as the solvent, precipitate the product by slowly adding water.[5] If ethanol was used, remove the solvent under reduced pressure.

-

Collect the product by filtration, wash with water, and dry.

Data Summary for Indole Ring Reduction (Step 1)

| Method | Reagents & Conditions | Typical Yield | Remarks | Reference |

| Dissolving Metal | Li or Na in liquid NH₃, THF, -35 °C, 30 min | >80% (for acid) | Highly efficient and rapid. Requires handling of liquid ammonia and alkali metals. | [3] |

| Catalytic Hydrogenation | H₂, PtO₂, Glacial Acetic Acid, 30 p.s.i. | Good | Chemoselectivity can be an issue with substituted indoles. Benzene ring reduction is a possible side reaction. | [4][5] |

| Magnesium/Methanol | Mg, Methanol | Good | Reported to be effective for 3-unsubstituted indole-2-carboxylates. | [4] |

Protocol 2: Synthesis of this compound

This step involves the reduction of the ester group of the indoline intermediate to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.[6]

Reagents and Materials:

-

Ethyl 2,3-dihydro-1H-indole-2-carboxylate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or THF

-

Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, dropping funnel

Procedure:

-

In a dry, three-neck round-bottom flask under an inert atmosphere, prepare a stirred suspension of LiAlH₄ (1.5 mole equivalent) in anhydrous diethyl ether or THF.

-

Cool the suspension to 0 °C using an ice bath.

-

Dissolve the ethyl 2,3-dihydro-1H-indole-2-carboxylate (1 mole equivalent) in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel.

-

After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for 1-2 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture back to 0 °C.

-

Quench the reaction very carefully by the sequential, dropwise addition of:

-

Water (X mL, where X is the mass of LiAlH₄ in grams used).

-

15% aqueous sodium hydroxide solution (X mL).

-

Water (3X mL).

-

-

Stir the resulting granular precipitate vigorously for 30 minutes.

-

Filter the solid precipitate and wash it thoroughly with several portions of ether or THF.

-

Combine the filtrate and the washings, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The product can be further purified by crystallization or column chromatography if needed.

Caption: Logical workflow showing the desired pathway vs. a potential side-pathway.

Safety Precautions

-

Dissolving Metal Reduction: Alkali metals like lithium and sodium are highly reactive and flammable; handle them with care under an inert atmosphere. Liquid ammonia is a corrosive and toxic gas at room temperature; all operations must be conducted in a highly efficient fume hood with appropriate personal protective equipment (PPE), including cryogenic gloves and a face shield.

-

Catalytic Hydrogenation: Hydrogen gas is extremely flammable and can form explosive mixtures with air. Ensure the apparatus is properly set up and leak-tested. Catalysts like PtO₂ and Pd/C can be pyrophoric, especially after use; handle with care.

-

LiAlH₄ Reduction: Lithium aluminum hydride reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be run under an inert atmosphere. The quenching procedure is highly exothermic and generates hydrogen gas; it must be performed slowly and with extreme caution behind a safety shield.

Always consult the Safety Data Sheets (SDS) for all chemicals used and wear appropriate PPE, including safety glasses, lab coats, and gloves.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US4485241A - Reduction of indole-2-carboxylic acids to indoline-2-carboxylic acids with lithium, sodium, or potassium in ammonia - Google Patents [patents.google.com]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Synthesis of 3-substituted 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones by sequential reactions of 2-indolylmethyl acetates with α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]

protocols for using 2,3-dihydro-1H-indol-2-ylmethanol in organic synthesis

An In-Depth Guide to the Synthetic Utility of 2,3-dihydro-1H-indol-2-ylmethanol

Introduction: The Strategic Value of a Chiral Indoline Scaffold

The indoline ring system is a cornerstone of numerous natural products and pharmaceutical agents, prized for its unique structural and electronic properties.[1] Within this important class of heterocycles, (S)- and (R)-2,3-dihydro-1H-indol-2-ylmethanol represent highly valuable and versatile chiral building blocks. Their structure combines a rigid bicyclic indoline core with a stereodefined carbinol center, offering a powerful platform for asymmetric synthesis and the development of complex molecular architectures.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the key synthetic applications of this compound. We will move beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights into its use as a chiral auxiliary, a precursor to functionalized indolines, and a building block for medicinally relevant scaffolds.

Core Synthetic Applications & Strategic Considerations

The synthetic utility of this compound stems from its three key reactive sites: the nucleophilic secondary amine (N-1), the primary hydroxyl group, and the chiral center at C-2. Strategic manipulation of these sites allows for diverse and predictable synthetic outcomes.

Caption: Key synthetic pathways originating from this compound.

N-Functionalization: Modulating Steric and Electronic Properties

The secondary amine of the indoline ring is a key handle for introducing molecular diversity. N-alkylation is a fundamental transformation for tuning a molecule's pharmacological properties.[2] The reaction typically proceeds via deprotonation of the indole nitrogen with a suitable base, followed by nucleophilic attack on an alkylating agent.[3]

Protocol 1: General Procedure for N-Alkylation

This protocol is adapted from established methods for the N-alkylation of indoline derivatives.[1][2]

Materials:

-

(S)-2,3-dihydro-1H-indol-2-ylmethanol (1.0 eq)

-

Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Alkyl halide (e.g., Benzyl bromide, 1.1 eq)

-

Saturated aqueous NH₄Cl solution

-

Ethyl acetate (EtOAc)

-

Brine

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add (S)-2,3-dihydro-1H-indol-2-ylmethanol.

-

Dissolve the starting material in anhydrous DMF (target concentration 0.1-0.2 M).

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add NaH portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes until gas evolution ceases.

-

Cool the reaction mixture back to 0 °C and slowly add the alkyl halide.

-

Allow the reaction to warm to room temperature and stir overnight. Monitor progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.[2]

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient).

| Reagent/Condition | Parameter | Rationale/Insight |

| Base | NaH, K₂CO₃, Cs₂CO₃ | NaH is a strong, non-nucleophilic base suitable for complete deprotonation.[2] Weaker bases like K₂CO₃ may require heating.[4] |

| Solvent | DMF, THF | Polar aprotic solvents like DMF and THF are ideal for solvating the resulting anion and promoting the Sₙ2 reaction.[3] |

| Temperature | 0 °C to RT | Initial cooling controls the exothermic deprotonation. The reaction is typically run at room temperature for convenience.[1] |

| Typical Yields | 70-95% | Yields are generally high but depend on the steric hindrance and reactivity of the alkyl halide. |

O-Functionalization: Protection and Derivatization

The primary hydroxyl group is a versatile site for modification. It can be protected to prevent unwanted side reactions during subsequent transformations or functionalized to introduce new chemical entities.

Protocol 2: O-Silylation for Alcohol Protection

Silyl ethers are common protecting groups for alcohols due to their ease of installation and selective removal under mild conditions.

Materials:

-

(S)-2,3-dihydro-1H-indol-2-ylmethanol (1.0 eq)

-

tert-Butyldimethylsilyl chloride (TBDMSCl, 1.1 eq)

-

Imidazole (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous NaHCO₃ solution

Procedure:

-

Dissolve (S)-2,3-dihydro-1H-indol-2-ylmethanol and imidazole in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Add TBDMSCl portion-wise at room temperature.

-

Stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction with saturated aqueous NaHCO₃ solution.

-

Separate the layers and extract the aqueous phase with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

The resulting silyl ether is often pure enough for the next step, or it can be purified by flash chromatography if necessary.

Oxidation to Access Key Synthetic Intermediates

Oxidation of this compound can be directed to either the alcohol or the indoline ring, providing access to highly valuable intermediates.

Protocol 3: Oxidation of the Alcohol to (S)-Indoline-2-carbaldehyde

(S)-Indoline-2-carbaldehyde is a crucial precursor for the synthesis of various heterocyclic compounds and can be used in reactions like Wittig olefination, reductive amination, and condensation reactions.[5]

Materials:

-

(S)-N-Protected-2,3-dihydro-1H-indol-2-ylmethanol (1.0 eq)

-

Dess-Martin Periodinane (DMP, 1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous NaHCO₃ solution with Sodium thiosulfate

Rationale: The indoline nitrogen should be protected (e.g., as a Boc or Cbz derivative) prior to oxidation to prevent side reactions and potential over-oxidation or decomposition.

Procedure:

-

Dissolve the N-protected indolinylmethanol in anhydrous DCM and cool to 0 °C.

-

Add DMP in one portion and stir the reaction at 0 °C, allowing it to slowly warm to room temperature over 2-3 hours.

-

Monitor the reaction by TLC. Upon completion, dilute the mixture with DCM.

-

Quench the reaction by adding a saturated aqueous solution of NaHCO₃ containing an excess of sodium thiosulfate to reduce the remaining DMP. Stir vigorously until the layers are clear.

-

Separate the layers and extract the aqueous phase with DCM (3x).

-

Combine the organic layers, wash with saturated NaHCO₃, then brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify the crude aldehyde by flash column chromatography.

Application as a Chiral Auxiliary

A chiral auxiliary is a stereogenic group temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction.[6][7] The indoline moiety can serve this purpose, directing facial selectivity in reactions like enolate alkylation.

Caption: General workflow for using (S)-2,3-dihydro-1H-indol-2-ylmethanol as a chiral auxiliary.

Protocol 4: Diastereoselective Alkylation of a Propionate Ester

This protocol illustrates the principle of using the indoline scaffold to direct alkylation.

Procedure:

-

Ester Formation: React (S)-2,3-dihydro-1H-indol-2-ylmethanol with propionyl chloride in the presence of a base (e.g., pyridine) in DCM to form the chiral ester. The indoline nitrogen should be pre-protected.

-

Enolate Formation: Dissolve the chiral ester in anhydrous THF and cool to -78 °C. Add a strong, non-nucleophilic base like lithium diisopropylamide (LDA) dropwise to form the Z-enolate.

-

Alkylation: Add an electrophile (e.g., methyl iodide) to the enolate solution at -78 °C and stir for several hours. The bulky, rigid indoline auxiliary blocks one face of the enolate, forcing the electrophile to approach from the less hindered face, thus inducing diastereoselectivity.[6]

-

Cleavage and Recovery: After quenching the reaction, the newly formed stereocenter is set. The chiral auxiliary can be cleaved by hydrolysis (e.g., LiOH) to yield the chiral carboxylic acid or by reduction (e.g., LiBH₄) to yield the chiral alcohol. The (S)-2,3-dihydro-1H-indol-2-ylmethanol auxiliary can then be recovered and recycled.[7]

Conclusion

This compound is more than just a simple heterocyclic alcohol; it is a strategic tool for modern organic synthesis. Its rigid, chiral framework provides an excellent platform for N- and O-functionalization, for accessing key intermediates like chiral aldehydes, and for directing the stereochemical course of reactions when employed as a chiral auxiliary. The protocols and insights provided herein serve as a guide for leveraging this powerful building block in the efficient and stereocontrolled synthesis of complex molecules for research and drug development.

References

- 1. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 7. sigmaaldrich.com [sigmaaldrich.com]

Application Notes & Protocols: Derivatization of 2,3-dihydro-1H-indol-2-ylmethanol for the Development of Novel Chiral Ligands

Abstract

The 2,3-dihydro-1H-indol-2-ylmethanol scaffold represents a privileged chiral building block in the synthesis of ligands for asymmetric catalysis. Its rigid bicyclic structure, coupled with the presence of two distinct functionalization points—the secondary amine and the primary alcohol—provides a versatile platform for creating a diverse library of chiral ligands. This guide offers a comprehensive overview of the derivatization strategies for this scaffold, detailing experimentally validated protocols for N- and O-functionalization. We delve into the causal relationships behind experimental choices, providing insights to empower researchers in the rational design of novel ligands for a broad spectrum of asymmetric transformations.

Introduction: The Strategic Advantage of the Indolinylmethanol Scaffold

The indoline nucleus is a common motif in numerous biologically active natural products and pharmaceutical agents.[1] The incorporation of a hydroxymethyl group at the C2 position introduces a stereocenter, rendering this compound an attractive chiral precursor. The true synthetic power of this scaffold lies in its capacity for selective derivatization at both the nitrogen and oxygen atoms. This dual functionalization allows for the precise tuning of steric and electronic properties of the resulting ligands, a critical aspect in optimizing stereoselectivity in metal-catalyzed and organocatalytic reactions.

The strategic derivatization of this core structure enables the synthesis of a wide array of ligand classes, including but not limited to:

-

Bidentate (N,O) Ligands: Direct coordination of the indoline nitrogen and the modified oxygen to a metal center.

-

P,N and S,N Ligands: Introduction of phosphine or thioether moieties at the nitrogen or oxygen for coordination with various transition metals.

-

Bulky N-Aryl or N-Alkyl Groups: Modification of the steric environment around the catalytic center.

-

Chiral Auxiliaries: Attachment of other chiral entities to create more complex and highly stereoselective ligand architectures.

This guide will provide detailed protocols for key derivatization reactions, offering a practical resource for researchers aiming to exploit the synthetic potential of this compound.

Core Derivatization Strategies: N- and O-Functionalization

The derivatization of this compound primarily revolves around two key transformations: N-alkylation/arylation and O-functionalization. The judicious selection of reagents and reaction conditions allows for the selective modification of either site.

N-Functionalization: Modulating the Steric and Electronic Environment

The secondary amine of the indoline ring is a nucleophilic center that can be readily functionalized through various C-N bond-forming reactions.

N-alkylation introduces alkyl groups that can significantly influence the steric bulk around the metal center in a catalyst-ligand complex. This is a crucial parameter for achieving high enantioselectivity.

Protocol 1: Reductive Amination for N-Benzylation

This protocol describes the N-benzylation of (S)-2,3-dihydro-1H-indol-2-ylmethanol using benzaldehyde and a reducing agent.

Experimental Workflow:

Caption: N-Benzylation via Reductive Amination.

Materials:

-

(S)-2,3-dihydro-1H-indol-2-ylmethanol

-

Benzaldehyde

-

Sodium borohydride (NaBH₄)

-

Toluene

-

Methanol

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of (S)-2,3-dihydro-1H-indol-2-ylmethanol (1.0 equiv.) in toluene, add benzaldehyde (1.1 equiv.).

-

Fit the flask with a Dean-Stark apparatus and reflux the mixture for 4-6 hours, or until the theoretical amount of water has been collected.

-

Cool the reaction mixture to room temperature and remove the toluene under reduced pressure.

-

Dissolve the resulting crude imine in methanol and cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 equiv.) portion-wise, maintaining the temperature below 5 °C.

-